8-Chloro-6-methylisoquinoline
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Overview
Description
8-Chloro-6-methylisoquinoline is a chemical compound with the molecular weight of 177.63 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H8ClN/c1-7-4-8-2-3-12-6-9 (8)10 (11)5-7/h2-6H,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Isoquinoline Derivatives
The synthesis of isoquinoline derivatives, including those related to 8-Chloro-6-methylisoquinoline, has been a subject of research. For example, derivatives of isoquinoline, such as 1-chloro-4-methylisoquinoline-5,8-quinone, have been synthesized for further chemical exploration (Croisy-Delcey et al., 1991).
Quantum Chemical Methods for Structural Analysis
Quantum chemical methods, such as Density Functional Theory (DFT), have been used to analyze the structural and spectroscopic characteristics of isoquinoline derivatives. This helps in understanding their electronic properties and potential applications (Murugavel et al., 2018).
Biological and Pharmaceutical Applications
Antibacterial and Antifungal Activities
Some isoquinoline derivatives have shown potential in antibacterial and antifungal activities. For instance, research on various quinoline derivatives has revealed their effectiveness against certain strains of bacteria and fungi (Kim et al., 2014).
Inhibition of Protein Kinases
Isoquinolinesulfonamides, which are derived from isoquinoline, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. This suggests their potential use in treating diseases related to these enzymes (Hidaka et al., 1984).
Corrosion Inhibition
Novel heterocyclic compounds based on the isoquinoline moiety have been synthesized and identified as effective corrosion inhibitors, indicating their potential industrial applications (Rbaa et al., 2019).
Magnetic and Luminescence Properties
Isoquinoline derivatives have been used in synthesizing complexes that exhibit unique magnetic and luminescence properties, potentially useful in material science and sensing applications (Wang et al., 2016).
Safety and Hazards
properties
IUPAC Name |
8-chloro-6-methylisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-4-8-2-3-12-6-9(8)10(11)5-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEXKUOPBCSTCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NC=C2)C(=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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